N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide
Description
N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide is a compound known for its significance in various scientific fields. The structure features a blend of several functional groups, making it an intriguing molecule for research and applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-14(16-7-6-8-17(11-16)26(23,24)20-5)21-12-15-9-10-18(22-13-15)25-19(2,3)4/h6-11,13-14,20-21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXBKMGBOMDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)NC)NCC2=CN=C(C=C2)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide can be approached via multiple routes:
Initial Step: : Start with a benzene sulfonamide derivative, introducing the pyridinyl moiety through an electrophilic aromatic substitution.
Intermediary Steps: : The methyl group is often introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate under basic conditions.
Final Assembly: : Coupling reactions, such as reductive amination, can be employed to link the pyridine and sulfonamide fragments.
Industrial production of this compound involves similar steps but optimized for scalability. Large-scale reactors and continuous flow processes enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized at the methyl group to form aldehydes or carboxylic acids.
Reduction: : The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions can modify the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Hydrogen gas with a palladium catalyst for reduction.
Substituents: : Various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry
This compound serves as a key intermediate in the synthesis of more complex molecules. Its varied functional groups make it an excellent model for studying reaction mechanisms and pathways.
Biology
In biological research, it's often used to investigate enzyme interactions due to its sulfonamide group, which is a known pharmacophore.
Medicine
N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide has shown potential in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry
It's employed in the development of new materials, including polymers and advanced coatings, owing to its chemical stability and functional diversity.
Mechanism of Action
The mechanism of action often involves the interaction of the sulfonamide group with biological targets, such as enzymes, through hydrogen bonding or electrostatic interactions. This interaction can inhibit enzyme activity or alter the function of receptors, depending on the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-[1-[[4-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methylamino]ethyl]benzenesulfonamide: : Differing in the pyridine attachment point, altering its reactivity and biological activity.
N-methyl-3-[1-[[6-(methylamino)pyridin-3-yl]methylamino]ethyl]benzenesulfonamide: : Variation in the alkyl group on the sulfonamide nitrogen, impacting its pharmacokinetics.
Uniqueness
What sets N-methyl-3-[1-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methylamino]ethyl]benzenesulfonamide apart is its specific arrangement of functional groups, conferring unique chemical and biological properties that are exploited in various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
